Ru3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

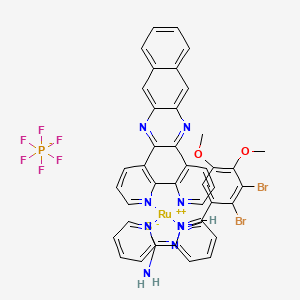

C42H30Br2F6N9O2PRuS |

|---|---|

分子量 |

1130.7 g/mol |

IUPAC名 |

N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate |

InChI |

InChI=1S/C22H12N4.C10H11Br2N3O2S.C10H8N2.F6P.Ru/c1-2-6-14-12-18-17(11-13(14)5-1)25-21-15-7-3-9-23-19(15)20-16(22(21)26-18)8-4-10-24-20;1-16-6-3-5(4-14-15-10(13)18)7(11)8(12)9(6)17-2;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h1-12H;3-4H,1-2H3,(H3,13,15,18);1-8H;;/q;;;-1;+2/p-1/b;14-4-;;; |

InChIキー |

BOFIELQIYAARGD-HXBINLGUSA-M |

異性体SMILES |

COC1=C(C(=C(C(=C1)/C=N\N=C(\N)/[S-])Br)Br)OC.C1=CC=C2C=C3C(=CC2=C1)N=C4C5=C(C6=C(C4=N3)C=CC=N6)N=CC=C5.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ru+2] |

正規SMILES |

COC1=C(C(=C(C(=C1)C=NN=C(N)[S-])Br)Br)OC.C1=CC=C2C=C3C(=CC2=C1)N=C4C5=C(C6=C(C4=N3)C=CC=N6)N=CC=C5.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ru+2] |

製品の起源 |

United States |

Foundational & Exploratory

The Structural Elucidation of Triruthenium Dodecacarbonyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triruthenium dodecacarbonyl, with the chemical formula Ru₃(CO)₁₂, is a cornerstone organometallic compound, serving as a critical precursor in the synthesis of numerous ruthenium-based catalysts and advanced materials. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity and designing novel derivatives with tailored properties. This technical guide provides an in-depth analysis of the molecular architecture of triruthenium dodecacarbonyl, supported by quantitative data from seminal crystallographic studies and detailed experimental protocols for its characterization.

Molecular Structure and Bonding

Triruthenium dodecacarbonyl is a metal carbonyl cluster that adopts a high-symmetry structure. The core of the molecule consists of an equilateral triangle of three ruthenium atoms.[1] Each ruthenium atom is coordinated to four carbonyl (CO) ligands. These ligands are categorized into two types based on their spatial orientation relative to the Ru₃ plane: two are in axial positions (perpendicular to the plane) and two are in equatorial positions (lying approximately in the plane).[1] This arrangement results in a molecule with overall D₃ₕ symmetry.[2]

The bonding within the cluster is characterized by direct metal-metal bonds between the ruthenium atoms and the typical synergistic π-backbonding between the ruthenium centers and the carbonyl ligands. The absence of bridging carbonyl ligands in the ground state structure is a key feature that distinguishes it from its iron analogue, triiron dodecacarbonyl.

Quantitative Structural Data

The precise geometric parameters of triruthenium dodecacarbonyl have been determined with high accuracy using single-crystal X-ray diffraction. The following table summarizes the key bond lengths and angles at ambient pressure, as reported by Slebodnick et al. (2004).[1]

| Parameter | Value (Å or °) |

| Bond Lengths | |

| Ru-Ru | 2.844(2) Å |

| Ru-C (axial) | Not explicitly provided in the source |

| Ru-C (equatorial) | Not explicitly provided in the source |

| C-O (axial) | Not explicitly provided in the source |

| C-O (equatorial) | Not explicitly provided in the source |

| Bond Angles | |

| C(eq)-Ru-C(eq) | 103.5(1.1)° |

| Ru-Ru-C(eq) | 98.3(1.8)° |

Note: While the primary source provides precise Ru-Ru distances and key angles, the specific axial and equatorial Ru-C and C-O bond lengths at ambient pressure were not detailed in the excerpt. However, the study confirms that intramolecular bonding parameters are relatively constant over a range of pressures.[1]

Experimental Protocols

The determination of the structure of triruthenium dodecacarbonyl relies on a combination of crystallographic and spectroscopic techniques.

X-ray Crystallography

The definitive method for elucidating the solid-state structure is single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Yellow plate-like single crystals of triruthenium dodecacarbonyl are grown from a solution in hexanes at a temperature of -15 °C.[1]

-

Data Collection: A suitable crystal is mounted on a diffractometer. The diffraction data is collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A full sphere of data is collected in ω scans.

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. The crystallographic data confirms a monoclinic crystal system with the space group P2₁/n.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for probing the nature of the carbonyl ligands.

Methodology:

-

Sample Preparation: For solid-state analysis, a small amount of finely ground triruthenium dodecacarbonyl is mixed with dry potassium bromide (KBr) powder in a ratio of approximately 1:100. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. For solution-state analysis, the compound is dissolved in a suitable non-polar solvent, such as hexane, and placed in an appropriate liquid-sample cell with windows transparent to IR radiation (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, such as a Bruker IFS 66v/S vacuum Fourier transform interferometer.[1] The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of at least 1 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy.

Methodology:

-

Sample Preparation: A solid sample of triruthenium dodecacarbonyl can be packed into a glass capillary tube or a nuclear magnetic resonance (NMR) tube. For solution-state analysis, a concentrated solution in a suitable solvent is prepared in a similar manner.

-

Data Acquisition: The Raman spectrum is obtained using a Raman spectrometer, such as a Dilor XY 0.64 m Raman microprobe equipped with a CCD multichannel detector.[1] A laser is used as the excitation source (e.g., an argon ion laser). The scattered light is collected at a 90° angle to the incident beam and passed through a monochromator to the detector.

Visualizing the Structure of Triruthenium Dodecacarbonyl

The following diagram illustrates the molecular structure of triruthenium dodecacarbonyl, highlighting the triangular arrangement of the ruthenium atoms and the coordination of the axial and equatorial carbonyl ligands.

References

Triruthenium Dodecacarbonyl: A Comprehensive Technical Guide

An In-depth Examination of the Physical, Chemical, and Spectroscopic Properties of a Versatile Organometallic Cluster

Abstract

Triruthenium dodecacarbonyl, with the chemical formula Ru₃(CO)₁₂, is a key starting material and catalyst in organometallic chemistry. This document provides a detailed overview of its core physical and chemical properties, spectroscopic signature, and structural features. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize ruthenium-based compounds. This guide includes tabulated data for easy reference, detailed experimental protocols for its synthesis and common reactions, and visualizations to illustrate its structure and reactivity pathways.

Physical and Spectroscopic Properties

Triruthenium dodecacarbonyl is a crystalline solid, appearing as dark orange crystals. It is air-stable and soluble in nonpolar organic solvents, but insoluble in water.[1][2] Key physical and spectroscopic data are summarized in the tables below.

Table 1: Physical Properties of Ru₃(CO)₁₂

| Property | Value |

| Molecular Formula | C₁₂O₁₂Ru₃ |

| Molar Mass | 639.33 g/mol [2] |

| Appearance | Dark orange solid/crystals[2] |

| Melting Point | 150-155 °C (decomposes)[3] |

| Solubility | Soluble in nonpolar organic solvents; Insoluble in water[1][2] |

| Density | 2.48 g/cm³[2] |

Table 2: Spectroscopic Data for Ru₃(CO)₁₂

| Spectroscopic Technique | Key Features and Values |

| Infrared (IR) Spectroscopy | ν(CO) bands at 2061, 2031, and 2011 cm⁻¹ (in hexane solution)[1] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Data available from solid-state NMR studies[4] |

| ⁹⁹Ru Nuclear Magnetic Resonance (NMR) | Characterized by a low quadrupole moment, making it suitable for NMR studies of ruthenium-containing compounds[4] |

Molecular Structure and Crystallographic Data

The molecular structure of Ru₃(CO)₁₂ consists of a triangular cluster of three ruthenium atoms. Each ruthenium atom is coordinated to four carbon monoxide (CO) ligands. The overall molecule possesses D₃h symmetry.[1] Key crystallographic data are presented in Table 3.

Caption: Molecular structure of Triruthenium dodecacarbonyl.

Table 3: Crystallographic Data for Ru₃(CO)₁₂

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R-3 |

| Ru-Ru Bond Length | 2.848 Å |

| Ru-C Bond Length (axial) | 1.93 Å |

| Ru-C Bond Length (equatorial) | 1.94 Å |

| C-O Bond Length | 1.14 Å |

Chemical Properties and Reactivity

Triruthenium dodecacarbonyl is a versatile precursor for a wide range of organoruthenium compounds.[2] Its reactivity is characterized by several key transformations, including substitution of CO ligands, fragmentation of the trinuclear core, and catalytic activity in various organic reactions.

Key reactions include:

-

Substitution Reactions: The CO ligands can be substituted by various other ligands, such as phosphines, isocyanides, and alkenes.[2]

-

Cluster Fragmentation: Under certain conditions, such as treatment with 1,5-cyclooctadiene, the Ru₃ core can fragment to form mononuclear ruthenium complexes.[2]

-

Formation of Carbido Clusters: At high temperatures, Ru₃(CO)₁₂ can convert to clusters containing interstitial carbide ligands.[2]

-

Catalysis: It serves as a catalyst for reactions such as C-H bond activation, carbonylation, and cycloadditions.[3][5]

Caption: Key reactivity pathways of Triruthenium dodecacarbonyl.

Experimental Protocols

Synthesis and Purification of Ru₃(CO)₁₂

A common and convenient method for the synthesis of Ru₃(CO)₁₂ involves the reduction of a ruthenium(III) precursor in the presence of carbon monoxide.[6]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

2-ethoxyethanol

-

Potassium hydroxide (KOH)

-

Carbon monoxide (CO) gas

-

Inert gas (Nitrogen or Argon)

Procedure:

-

A solution of RuCl₃·xH₂O in 2-ethoxyethanol is prepared in a three-necked flask equipped with a reflux condenser, a gas inlet, and a means for solid addition.

-

The solution is deaerated by bubbling with an inert gas.

-

A steady stream of carbon monoxide is then introduced into the solution.

-

The mixture is heated to approximately 80°C for about 45 minutes, during which the color changes to blood red. The temperature is then raised to reflux (around 135°C) until the solution becomes a clear golden yellow.[6]

-

The solution is cooled to 75°C, and solid KOH pellets are added.

-

The solution will darken, and after about 15-20 minutes, orange crystals of Ru₃(CO)₁₂ will begin to precipitate.

-

The reaction is allowed to proceed for a total of 45 minutes at 75°C, after which the heating is stopped, but CO bubbling and stirring are maintained as the flask slowly cools to room temperature.

-

The crystalline product is collected by filtration, washed with ethanol and water to remove any KCl by-product, and dried under vacuum.

Purification: For higher purity, the crude product can be purified by column chromatography on silica gel using dichloromethane as the eluent.[6]

Caption: General workflow for the synthesis of Ru₃(CO)₁₂.

General Procedure for Ligand Substitution Reaction

This protocol describes a typical procedure for the substitution of a CO ligand in Ru₃(CO)₁₂ with a phosphine ligand.

Materials:

-

Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

-

Phosphine ligand (e.g., triphenylphosphine, PPh₃)

-

Anhydrous, deoxygenated solvent (e.g., THF or toluene)

-

Inert gas atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Ru₃(CO)₁₂ in the chosen solvent.

-

Add the desired molar equivalent of the phosphine ligand to the solution.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the phosphine ligand. The progress of the reaction can be monitored by thin-layer chromatography or IR spectroscopy (observing the shift in the ν(CO) bands).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is then purified, typically by recrystallization or column chromatography, to isolate the desired substituted cluster (e.g., Ru₃(CO)₁₁(PPh₃)).

Catalytic C-H Bond Activation and Carbonylation: An Exemplary Protocol

The following is a general procedure for the Ru₃(CO)₁₂-catalyzed carbonylation of a C-H bond, as demonstrated in the reaction of pyridylbenzenes with CO and an alkene.[5]

Materials:

-

Substrate (e.g., 2-phenylpyridine)

-

Alkene (e.g., ethylene)

-

Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

-

Anhydrous, deoxygenated solvent (e.g., toluene)

-

High-pressure reactor (autoclave)

Procedure:

-

To a high-pressure reactor, add the substrate, solvent, and a catalytic amount of Ru₃(CO)₁₂.

-

The reactor is sealed, flushed with carbon monoxide, and then pressurized with CO to the desired pressure (e.g., 20 atm).

-

The alkene is then introduced into the reactor.

-

The reaction mixture is heated to the specified temperature (e.g., 160°C) with stirring for the required duration.

-

After cooling to room temperature, the excess gas is carefully vented.

-

The reaction mixture is then worked up, which may involve filtration to remove the catalyst, followed by solvent evaporation and purification of the product by column chromatography.

Safety Information

Triruthenium dodecacarbonyl should be handled with care in a well-ventilated fume hood. It is harmful if inhaled or swallowed. As a source of carbon monoxide, it is toxic. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. Triruthenium_dodecacarbonyl [chemeurope.com]

- 2. Triruthenium dodecacarbonyl - Wikipedia [en.wikipedia.org]

- 3. Ruthenium carbonyl | 15243-33-1 [chemicalbook.com]

- 4. 99Ru Solid-State NMR Spectroscopy of Organometallic Compounds: Linking NMR Parameters with Metal-Ligand Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

Synthesis of Triruthenium Dodecacarbonyl from Ruthenium Trichloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triruthenium dodecacarbonyl (Ru₃(CO)₁₂), a pivotal precursor in organometallic chemistry and catalysis, from ruthenium trichloride (RuCl₃). This document details various synthetic methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols.

Introduction

Triruthenium dodecacarbonyl, a dark orange crystalline solid, is a metal carbonyl cluster with the formula Ru₃(CO)₁₂.[1][2][3] It consists of an equilateral triangle of ruthenium atoms, with each ruthenium atom coordinated to four carbonyl ligands.[1][2] This compound is a vital starting material for the synthesis of a wide array of organoruthenium complexes, which find applications in catalysis, materials science, and pharmaceutical research.[1][4] The synthesis of Ru₃(CO)₁₂ from the readily available ruthenium trichloride is a fundamental process in inorganic synthesis. This guide explores the most common and effective methods for this transformation.

Synthetic Methodologies: A Comparative Overview

The carbonylation of ruthenium trichloride to form triruthenium dodecacarbonyl is a reduction-carbonylation process that can be achieved through several routes. The primary methods involve the use of carbon monoxide (CO) gas, either at high pressure or at atmospheric pressure, in the presence of a reducing agent or a base. The stepwise nature of the carbonylation of RuCl₃·3H₂O has been observed to proceed through distinct ruthenium carbonyl intermediates.[5]

The following table summarizes the key quantitative data for different synthetic approaches, providing a clear comparison for researchers to select the most suitable method for their needs.

| Parameter | High-Pressure CO / Methanol | Atmospheric-Pressure CO / 2-Ethoxyethanol & KOH | High-Pressure CO / Ethanol & Zinc | Moderate-Pressure CO / Amine |

| Starting Material | Ruthenium Trichloride (RuCl₃) | Ruthenium Trichloride Hydrate (RuCl₃·3H₂O) | Ruthenium Trichloride (RuCl₃) | Ruthenium Chloride |

| CO Pressure | High Pressure | Atmospheric Pressure (1 atm) | High Pressure | 0.2–0.9 MPa |

| Solvent | Methanol | 2-Ethoxyethanol | Ethanol | Alcohol |

| Reducing Agent/Base | Carbon Monoxide / Methanol | Potassium Hydroxide (KOH) | Zinc (Zn) | Amine |

| Temperature | ~250 °C[2] | 75–135 °C[6] | Not specified | 50–100 °C[7][8] |

| Reaction Time | Not specified | ~1.5–2 hours[6] | Not specified | 10–30 hours[7] |

| Reported Yield | Not specified | >90%[9], 96%[6] | Not specified | Not specified |

| Key Intermediates | [Ru(CO)₃Cl₂]₂ | [Ru(CO)₂Cl₂]n, [Ru(CO)₃Cl₂]₂[6][9] | Not specified | Not specified |

Experimental Protocols

High-Pressure Synthesis in Methanol

This method involves the direct carbonylation of ruthenium trichloride under high pressure.

Methodology: A solution of ruthenium trichloride in methanol is heated under a high pressure of carbon monoxide.[2] The stoichiometry of this reaction can be complex and is not always certain.[2][3] One proposed reaction is: 6 RuCl₃ + 33 CO → 2 Ru₃(CO)₁₂ + 9 COCl₂[2]

A variation of this high-pressure method involves the use of ruthenium stearate in cyclohexane.[1]

Atmospheric-Pressure, Base-Promoted Synthesis in 2-Ethoxyethanol

This is a convenient and high-yield method that avoids the need for high-pressure equipment.[6][9]

Methodology: The synthesis is a two-step, one-pot procedure:

-

Step 1: Reduction of Ru(III) to Ru(II). Ruthenium trichloride hydrate (e.g., 5 g) is dissolved in 2-ethoxyethanol (e.g., 250 mL) in a three-necked flask equipped with a reflux condenser and a gas inlet.[6] The solution is deaerated and then a fast stream of carbon monoxide is bubbled through it. The temperature is raised to 80°C for 45 minutes, then increased to reflux (135°C) for 30-45 minutes until a clear golden-yellow solution is obtained.[6] This solution contains a mixture of [Ru(CO)₂Cl₂]n and [Ru(CO)₃Cl₂]₂.[6][9]

-

Step 2: Overall Reduction of Ru(II) to Ru(0). The solution is cooled to 75-80°C. Potassium hydroxide pellets (e.g., 2.4 g, corresponding to two equivalents per Ru) are added.[6][9] The solution darkens, and after about 15 minutes, orange crystals of Ru₃(CO)₁₂ begin to precipitate. The reaction is continued for a total of 45 minutes.[6] Slow cooling to room temperature promotes efficient crystallization.[6]

-

Purification: The crude product can be purified by rapid chromatography on a silica gel column using dichloromethane as the eluent to remove potassium chloride.[6] Evaporation of the solvent yields pure Ru₃(CO)₁₂.[6]

High-Pressure Synthesis with Zinc as a Reducing Agent

This method utilizes zinc metal to facilitate the reduction of ruthenium.

Methodology: Triruthenium dodecacarbonyl can be synthesized from ruthenium trichloride and metallic zinc in ethanol under high CO pressure.[1]

Moderate-Pressure Synthesis with an Amine

A patented method describes the synthesis at moderate pressures using an amine.

Methodology: Ruthenium chloride is carbonylated with carbon monoxide in the presence of an amine (0.8 molar equivalent or more with respect to the chlorine in RuCl₃).[7][8] The reaction is carried out at a temperature of 50–100 °C and a pressure of 0.2–0.9 MPa.[7][8] This method is reported to produce dodecacarbonyl triruthenium with a low amount of residual impurity metals without requiring high-pressure reaction conditions.[7][8]

Reaction Pathways and Workflows

The synthesis of Ru₃(CO)₁₂ from RuCl₃ is a multi-step process. The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the atmospheric-pressure synthesis.

Conclusion

The synthesis of triruthenium dodecacarbonyl from ruthenium trichloride is a well-established and versatile process. The choice of methodology depends on the available equipment (particularly high-pressure reactors) and the desired scale of the reaction. The atmospheric-pressure, base-promoted synthesis offers a convenient, high-yield, and scalable alternative to the traditional high-pressure methods. This guide provides the necessary technical details for researchers to successfully synthesize and purify this important organometallic precursor for their research and development endeavors.

References

- 1. acs.org [acs.org]

- 2. Triruthenium_dodecacarbonyl [chemeurope.com]

- 3. Triruthenium dodecacarbonyl - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. KR101732834B1 - Production method for dodecacarbonyl triruthenium - Google Patents [patents.google.com]

- 8. US20150344510A1 - Production method for dodecacarbonyl triruthenium - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Geometry and Symmetry of Triruthenium Dodecacarbonyl, Ru3(CO)12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triruthenium dodecacarbonyl, with the chemical formula Ru3(CO)12, is a metal carbonyl cluster compound of significant interest in organometallic chemistry and catalysis.[1][2] This dark orange, crystalline solid is soluble in nonpolar organic solvents and serves as a precursor for the synthesis of other organoruthenium compounds.[1][3] Understanding its molecular structure and symmetry is fundamental to comprehending its reactivity and potential applications. This technical guide provides a detailed analysis of the molecular geometry and symmetry of this compound(CO)12, supported by quantitative data from experimental studies.

Molecular Geometry

The molecular structure of this compound(CO)12 is characterized by a trinuclear cluster of ruthenium atoms. These three ruthenium atoms form an equilateral triangle, which constitutes the core of the molecule.[1][4] Each ruthenium atom is coordinated to four terminal carbon monoxide (CO) ligands.[3] Of these four CO ligands, two are positioned in axial locations (above and below the plane of the this compound triangle), and the other two are in equatorial positions (in the plane of the this compound triangle).[1][4] This arrangement results in a pseudo-octahedral geometry around each ruthenium atom, defined by two other ruthenium atoms and four carbonyl groups.[5]

Unlike its iron analogue, Fe3(CO)12, which features two bridging CO ligands, all twelve carbonyl groups in this compound(CO)12 are terminally bonded to the ruthenium atoms.[1][4] This structural difference significantly influences the chemical and physical properties of these clusters. The structure of this compound(CO)12 is, however, isostructural with its osmium counterpart, Os3(CO)12.[4][6]

Symmetry

The arrangement of atoms in the this compound(CO)12 molecule results in a high degree of symmetry. The molecule belongs to the D3h point group.[1][4][6] This point group is characterized by the following symmetry elements:

-

One C3 principal rotation axis: This axis passes through the center of the this compound triangle and is perpendicular to the plane containing the three ruthenium atoms. A 120° rotation around this axis leaves the molecule unchanged.

-

Three C2 rotation axes: These axes lie within the plane of the this compound triangle, each passing through one ruthenium atom and the midpoint of the opposite Ru-Ru bond. A 180° rotation around any of these axes leaves the molecule unchanged.

-

One σh horizontal mirror plane: This plane is coincident with the plane of the this compound triangle. Reflection through this plane leaves the molecule unchanged.

-

Three σv vertical mirror planes: Each of these planes contains the C3 axis and one of the C2 axes (and therefore one Ru atom). Reflection through any of these planes leaves the molecule unchanged.

-

One S3 improper rotation axis: This axis is coincident with the C3 principal axis.

The presence of these symmetry elements results in a non-polar molecule with a dipole moment of 0 D.[2][4]

Quantitative Structural Data

The precise molecular dimensions of this compound(CO)12 have been determined through single-crystal X-ray diffraction studies. The key structural parameters are summarized in the table below. It is noteworthy that while intramolecular bonding parameters remain relatively constant under varying pressure, intermolecular distances can be significantly compressed.[7]

| Parameter | Value (Å or °) | Reference(s) |

| Bond Lengths | ||

| Mean Ru-Ru | 2.848 | [6][8] |

| Ru-Ru (at ambient pressure) | 2.844(2) | [7] |

| Ru-Ru (at 8.14 GPa) | 2.764(15) | [7] |

| Ru-C (axial) | Data not consistently reported across sources | |

| Ru-C (equatorial) | Data not consistently reported across sources | |

| C-O | Relatively constant with pressure | [7] |

| Bond Angles | ||

| Ceq-Ru-Ceq (at ambient pressure) | 103.5(1.1) | [7] |

| Ceq-Ru-Ceq (at 8.14 GPa) | 108.3(2.2) | [7] |

| Ru-Ru-Ceq (at ambient pressure) | 98.3(1.8) | [7] |

| Ru-Ru-Ceq (at 8.14 GPa) | 95.9(3.1) | [7] |

Note: "eq" denotes an equatorial carbonyl ligand.

Experimental Protocols

The determination of the molecular structure of this compound(CO)12 relies on sophisticated experimental techniques, primarily single-crystal X-ray diffraction, supplemented by spectroscopic methods.

Single-Crystal X-ray Crystallography

This is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: Yellow plate-like single crystals of this compound(CO)12 are typically grown from a solution in a nonpolar solvent like hexanes at a low temperature (e.g., -15 °C).[5][7]

-

Crystal Mounting and Data Collection: A suitable crystal of appropriate dimensions (e.g., 0.22 × 0.19 × 0.030 mm³) is selected and mounted on a goniometer head of a diffractometer.[5][7] For high-pressure studies, the crystal is loaded into a diamond anvil cell (DAC) with a pressure-transmitting medium such as a 4:1 methanol-ethanol mixture.[5][7]

-

X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a set of reflections, is recorded by a detector. A complete dataset is collected by rotating the crystal.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using least-squares methods to achieve the best fit between the observed and calculated diffraction intensities.[6][8]

Spectroscopic Techniques

Infrared (IR) and Raman spectroscopy are powerful tools for probing the structure and bonding in this compound(CO)12, particularly the carbonyl ligands.

Methodology:

-

Sample Preparation: For IR spectroscopy, a small amount of the sample can be mixed with KBr powder and pressed into a pellet, or a solution in a suitable solvent (e.g., hexane) can be used.[4][7] For Raman spectroscopy, the finely ground powder can be placed in a sample holder or within a diamond anvil cell for high-pressure measurements.[7]

-

Data Acquisition:

-

Infrared Spectroscopy: The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to molecular vibrations is measured. The C-O stretching vibrations in this compound(CO)12 give rise to strong, characteristic bands in the IR spectrum.[4][9]

-

Raman Spectroscopy: The sample is irradiated with a monochromatic laser, and the inelastically scattered light is collected and analyzed. The vibrational modes that cause a change in polarizability are Raman active.

-

-

Spectral Analysis: The positions, intensities, and number of vibrational bands in the IR and Raman spectra provide valuable information about the molecular symmetry and the nature of the metal-ligand bonding. For instance, the number of observed C-O stretching bands is consistent with the D3h symmetry of the molecule.

Visualization of Molecular Structure and Symmetry

The following diagrams, generated using the DOT language, illustrate the molecular structure and the logical relationship of its symmetry elements.

Caption: Molecular structure of this compound(CO)12.

Caption: Symmetry elements of the D3h point group for this compound(CO)12.

Conclusion

Triruthenium dodecacarbonyl possesses a highly symmetric and well-defined molecular structure, which has been extensively characterized by experimental techniques. Its D3h symmetry, arising from the equilateral triangular arrangement of the three ruthenium atoms and the specific orientation of the twelve terminal carbonyl ligands, is a key feature that dictates its spectroscopic properties and chemical reactivity. The quantitative data and experimental protocols outlined in this guide provide a comprehensive understanding of the molecular architecture of this important organometallic cluster. This knowledge is crucial for its application in catalysis and the rational design of new ruthenium-based compounds for various chemical transformations.

References

- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 2. Triruthenium dodecacarbonyl - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. Triruthenium_dodecacarbonyl [chemeurope.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The crystal structure of ruthenium carbonyl, this compound(CO)12 - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. The crystal structure of ruthenium carbonyl, this compound(CO)12 - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Triruthenium Dodecacarbonyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Triruthenium dodecacarbonyl (Ru₃(CO)₁₂), a pivotal organometallic cluster compound. The information presented herein is intended to serve as a core reference for researchers in various fields, including catalysis, materials science, and drug development, where the characterization of such complexes is crucial. This document summarizes quantitative spectroscopic data in structured tables, details relevant experimental protocols, and provides a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the principal spectroscopic data for Triruthenium dodecacarbonyl, facilitating easy reference and comparison.

Table 1: Vibrational Spectroscopy Data

| Spectroscopic Technique | Solvent/Medium | Peak Positions (cm⁻¹) | Reference |

| Infrared (IR) | Hexane Solution | 2061, 2031, 2011 | [1] |

| Infrared (IR) | KBr | Not specified | [2] |

| Raman | Not specified | Not specified |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Key Observations | Reference |

| ¹³C | Not specified | ~199.8 | A single resonance is observed at room temperature due to the fluxional behavior of the carbonyl ligands. | |

| ¹⁷O | Not specified | Data not available in the searched literature. | A relevant study has been published, but the full text was not accessible to retrieve the specific data.[3][4] |

Table 3: Mass Spectrometry Data

| Ionization Method | Key Fragments (m/z) | Fragmentation Pathway | Reference |

| Electron Ionization (EI) | 639 (M⁺), 611, 583, 555, 527, 499, 471, 443, 415, 387, 359, 331, 303 | Sequential loss of the twelve carbonyl (CO) ligands from the parent molecular ion [Ru₃(CO)₁₂]⁺.[5][6] | [5] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols are based on established practices for the analysis of air-sensitive organometallic compounds like Triruthenium dodecacarbonyl.

Infrared (IR) Spectroscopy

Objective: To identify the carbonyl stretching frequencies, which are indicative of the molecule's structure and bonding.

Methodology (Solution Phase):

-

Sample Preparation: A dilute solution of Triruthenium dodecacarbonyl is prepared in a dry, infrared-transparent solvent such as hexane or cyclohexane under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

The IR cell (e.g., a liquid cell with NaCl or KBr windows) is first filled with the pure solvent to record a background spectrum.

-

The cell is then carefully cleaned, dried, and filled with the sample solution.

-

The sample spectrum is recorded.

-

The final spectrum is obtained by subtracting the solvent background from the sample spectrum.

-

Typical spectral range for carbonyl stretching vibrations is 1600-2200 cm⁻¹.

-

Methodology (Solid State - KBr Pellet):

-

Sample Preparation: A small amount of finely ground Triruthenium dodecacarbonyl is intimately mixed with dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of the empty sample compartment is typically used for reference.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the carbon environment of the carbonyl ligands and understand the dynamic processes in solution.

Methodology:

-

Sample Preparation: A solution of Triruthenium dodecacarbonyl is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is used.

-

Data Acquisition:

-

The spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled ¹³C{¹H} NMR spectrum is acquired. This simplifies the spectrum by removing ¹H-¹³C couplings.

-

Due to the low natural abundance of ¹³C and potentially long relaxation times for carbonyl carbons, a sufficient number of scans and an appropriate relaxation delay (d1) are crucial for obtaining a good quality spectrum.

-

Variable-temperature NMR studies can be performed to investigate the fluxional processes. At low temperatures, the exchange of carbonyl ligands may be slowed down, potentially leading to the observation of multiple resonances corresponding to the inequivalent axial and equatorial carbonyls.

-

Mass Spectrometry

Objective: To determine the molecular weight of the cluster and to study its fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction: The solid sample is introduced into the mass spectrometer via a direct insertion probe. The sample is then heated in the vacuum of the ion source to induce sublimation.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For Triruthenium dodecacarbonyl, the primary fragmentation pathway involves the sequential loss of the twelve CO ligands.[6]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of Triruthenium dodecacarbonyl.

Caption: General workflow for the spectroscopic characterization of Triruthenium dodecacarbonyl.

References

- 1. Triruthenium_dodecacarbonyl [chemeurope.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C and 17O n.m.r. spectra of metal carbonyl compounds - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. 13C and 17O n.m.r. spectra of metal carbonyl compounds - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. Tri-ruthenium dodecacarbonyl [webbook.nist.gov]

- 6. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Health and Safety of Triruthenium Dodecacarbonyl (Ru3(CO)12)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for Triruthenium dodecacarbonyl (Ru3(CO)12), a common reagent and precursor in organometallic chemistry. Due to its potential hazards, a thorough understanding of its properties and safe handling procedures is crucial for all personnel working with this compound.

Hazard Identification and Classification

Triruthenium dodecacarbonyl is classified as a hazardous substance. The primary hazards are associated with its toxicity upon inhalation and ingestion, as well as its potential for skin and eye irritation.[1][2][3][4] It is essential to handle this compound with appropriate engineering controls and personal protective equipment.

Globally Harmonized System (GHS) Classification

The GHS classification for Triruthenium dodecacarbonyl is as follows:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed[2][3][4] |

| Acute Toxicity, Inhalation | Category 4 |

| Warning | H332: Harmful if inhaled[2][3][4][5] |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Warning | H319: Causes serious eye irritation[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

| Warning | H335: May cause respiratory irritation[2][3][4] |

Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.[2][3][4]

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4][5] |

| P264 | Wash skin thoroughly after handling.[4] |

| P270 | Do not eat, drink or smoke when using this product.[4] |

| P271 | Use only outdoors or in a well-ventilated area.[4][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| P330 | Rinse mouth.[4] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[4] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[4] |

| P362 | Take off contaminated clothing and wash before reuse.[4] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[4] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Toxicological Data

Experimental Protocols

Safe Handling and Storage Protocol

Triruthenium dodecacarbonyl is an air-sensitive solid and should be handled with care to prevent decomposition and exposure.

Materials and Equipment:

-

Triruthenium dodecacarbonyl solid

-

Inert atmosphere glovebox or Schlenk line

-

Oven-dried glassware

-

Dry, degassed solvents

-

Appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, tightly sealed safety goggles, nitrile gloves (consider double-gloving).[1]

Procedure:

-

Preparation:

-

Ensure all glassware is thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under vacuum or a stream of inert gas (argon or nitrogen).[10]

-

Purge the glovebox or Schlenk line with an inert gas to remove air and moisture.[2][11]

-

Ensure all solvents are properly dried and degassed before use.[11]

-

-

Handling Solid this compound(CO)12:

-

Storage:

-

Store Triruthenium dodecacarbonyl in a tightly sealed container under an inert atmosphere.[1][9]

-

Keep the container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[7][9]

-

Recommended storage temperature is between 2-8°C in a refrigerator approved for flammable materials storage.[9]

-

The compound is light-sensitive and should be stored in the dark.[1]

-

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to minimize exposure and contamination.

For Minor Spills (manageable by trained personnel):

-

Alert personnel: Immediately notify others in the vicinity.

-

Evacuate: If necessary, evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation, using fume hoods to exhaust vapors.

-

Personal Protective Equipment: Don appropriate PPE, including respiratory protection if necessary.

-

Containment: For solid spills, gently cover with a plastic sheet to avoid generating dust. For solutions, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).

-

Cleanup:

-

Decontamination: Clean the spill area thoroughly with soap and water.[9]

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[9]

For Major Spills:

-

Evacuate: Immediately evacuate the area.

-

Alert: Activate the emergency alarm and notify emergency services (e.g., call 911) and the institutional environmental health and safety department.[1]

-

Isolate: Close doors to the affected area to contain the spill.

-

Do Not Attempt to Clean: Do not attempt to clean up a major spill unless you are part of a trained emergency response team.[1]

Exposure and First Aid Protocol

Inhalation:

-

Move the affected person to fresh air immediately.[15][16][17][18]

-

If breathing is difficult or has stopped, provide artificial respiration.[8][15]

Skin Contact:

-

Immediately remove contaminated clothing.[7]

-

Flush the affected skin with copious amounts of water for at least 15 minutes.[7]

-

Wash the area with soap and water.[6]

-

Seek medical attention if irritation persists.[7]

Eye Contact:

-

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7]

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

Ingestion:

Note on Carbon Monoxide Poisoning: Since Triruthenium dodecacarbonyl can release carbon monoxide, be aware of the symptoms of CO poisoning, which include headache, dizziness, nausea, and confusion.[15][17][18] In case of suspected CO poisoning, move the individual to fresh air immediately and seek emergency medical help.[15][16][17][18]

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of Triruthenium dodecacarbonyl.

Emergency Spill Response Logic

Caption: Decision-making workflow for responding to a Triruthenium dodecacarbonyl spill.

References

- 1. ehs.ucsb.edu [ehs.ucsb.edu]

- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 3. Triruthenium dodecacarbonyl | C12O12this compound | CID 6096991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triruthenium dodecacarbonyl - Wikipedia [en.wikipedia.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. capotchem.cn [capotchem.cn]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. njit.edu [njit.edu]

- 10. web.mit.edu [web.mit.edu]

- 11. benchchem.com [benchchem.com]

- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 15. Carbon Monoxide Poisoning Symptoms & First Aid | St John Ambulance [sja.org.uk]

- 16. ishn.com [ishn.com]

- 17. First Aid For Carbon Monoxide Poisoning - Tasmania First Aid [firstaidcoursestasmania.com.au]

- 18. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

A Technical Introduction to Ruthenium (Ru₃) Clusters on Titanium Dioxide (TiO₂) for Enhanced Photocatalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterogenization of noble metal clusters on semiconductor supports represents a frontier in catalysis, offering enhanced efficiency and novel functionalities. This technical guide provides an in-depth overview of tri-ruthenium (Ru₃) clusters supported on titanium dioxide (TiO₂), a composite material demonstrating significant promise in photocatalysis. We delve into the synthesis methodologies, material characterization, and the fundamental mechanisms that underpin its enhanced photocatalytic activity. Key performance data from various studies are compiled for comparative analysis, and detailed experimental protocols are provided. Furthermore, critical processes are visualized through logical diagrams to facilitate a deeper understanding of the structure-function relationships in this advanced catalytic system.

Introduction

Titanium dioxide (TiO₂) is a cornerstone material in photocatalysis due to its high stability, low cost, and strong oxidative power under UV irradiation. However, its wide bandgap (~3.2 eV for anatase) limits its efficiency to the UV portion of the solar spectrum, and the rapid recombination of photogenerated electron-hole pairs further curtails its quantum yield.[1] To overcome these limitations, significant research has focused on modifying TiO₂ with noble metal nanostructures.

Ruthenium (Ru) clusters, particularly tri-atomic clusters (Ru₃), have emerged as highly effective co-catalysts. When deposited on a TiO₂ support, Ru₃ clusters can significantly enhance photocatalytic performance through several key mechanisms:

-

Extended Light Absorption: Ru clusters can induce the formation of mid-gap energy states within the TiO₂ bandgap, effectively lowering the energy required for photoexcitation and extending the material's absorption range into the visible light spectrum.

-

Improved Charge Separation: The Ru₃ clusters act as electron traps, efficiently capturing photogenerated electrons from the TiO₂ conduction band. This spatial separation of electrons and holes suppresses their recombination, making them more available to participate in redox reactions.[2][3]

-

Enhanced Catalytic Activity: Ru clusters provide active sites for catalytic reactions, such as the reduction of protons to generate hydrogen (H₂).[4]

This guide will explore the synthesis, characterization, and application of Ru₃/TiO₂ composites, providing the technical details necessary for researchers to understand and potentially utilize this promising photocatalytic system.

Synthesis of Ru₃/TiO₂ Photocatalysts

The properties and performance of Ru₃/TiO₂ materials are highly dependent on the synthesis method. Common approaches include sol-gel synthesis combined with hydrothermal treatment and vapor deposition techniques.

Sol-Gel and Hydrothermal Synthesis

This method is widely used for preparing Ru-doped TiO₂ nanoparticles where Ru ions are incorporated into the TiO₂ lattice or deposited on the surface.

Experimental Protocol: Sol-Gel/Hydrothermal Synthesis of Ru-doped TiO₂ [5]

-

Precursor Preparation:

-

TiO₂ Sol: Prepare a TiO₂ sol by the controlled hydrolysis and condensation of a titanium alkoxide precursor, such as Titanium(IV) isopropoxide (TTIP), in an ethanol solvent. A small amount of acid (e.g., HCl) is often added to control the hydrolysis rate.

-

Ru Solution: Prepare a 0.16 M Ru solution by dissolving Ruthenium(III) chloride hydrate (RuCl₃ • 3H₂O) in distilled water.

-

-

Mixing and Hydrothermal Treatment:

-

Mix the TiO₂ sol and the Ru solution. A typical weight percentage of the Ru:TiO₂ precursor mixture is 1:39 (mL).

-

Transfer the resulting suspension to a stainless steel autoclave.

-

Heat the vessel to a temperature in the range of 170-210°C at a rate of 5°C/min and maintain for 6 hours.

-

-

Post-Synthesis Processing:

-

After cooling, wash the resulting powder with distilled water until a neutral pH (pH 7) is achieved.

-

Dry the powder at 80°C for 24 hours to obtain the final Ru-doped TiO₂ nanoparticles.

-

Chemical Vapor Deposition (CVD)

CVD is a technique used to deposit ligated Ru₃ clusters, such as Ru₃(CO)₁₂, onto a pre-synthesized TiO₂ support under ultra-high vacuum (UHV) conditions.[6][7]

Experimental Protocol: CVD of Ru₃(CO)₁₂ on TiO₂ [7]

-

Substrate Preparation:

-

Prepare a suitable TiO₂ substrate (e.g., a thin film or a single crystal like TiO₂(110)). The substrate is often cleaned and pre-treated in a UHV chamber, for instance by Ar⁺ sputtering, to create a well-defined surface.

-

-

Precursor Evaporation:

-

Place a powdered sample of the precursor, triruthenium dodecacarbonyl (Ru₃(CO)₁₂), in a Knudsen cell or a similar evaporator within the UHV system.

-

-

Deposition:

-

Gently heat the precursor to induce sublimation. The gaseous Ru₃(CO)₁₂ molecules are then directed towards the TiO₂ substrate held at a specific temperature.

-

The molecules adsorb on the TiO₂ surface, forming a layer of Ru₃(CO)₁₂ clusters.

-

-

Ligand Removal (Optional):

-

To obtain bare Ru₃ clusters, the substrate can be heated post-deposition. This thermal treatment causes the desorption of the carbonyl (CO) ligands. This process often leads to the partial encapsulation of the Ru₃ clusters by a thin layer of the TiO₂ support.[6]

-

Material Characterization

A suite of analytical techniques is employed to understand the structural, morphological, and electronic properties of the Ru₃/TiO₂ composite.

-

X-ray Diffraction (XRD): Identifies the crystalline phases (e.g., anatase, rutile) of TiO₂ and determines crystallite size.[5]

-

Transmission Electron Microscopy (TEM): Visualizes the size, morphology, and dispersion of Ru clusters on the TiO₂ support.[5][8]

-

X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and oxidation states of Ru and Ti, providing insight into charge transfer between the cluster and the support.[2]

-

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS): Measures the light absorption properties and is used to estimate the band gap energy of the material. A red-shift indicates enhanced visible light absorption.[3]

-

Photoluminescence (PL) Spectroscopy: Probes the recombination rate of electron-hole pairs. A lower PL intensity typically signifies more efficient charge separation.[3]

Photocatalytic Mechanism and Performance

The deposition of Ru₃ clusters fundamentally alters the photocatalytic mechanism of TiO₂.

Upon irradiation with photons of sufficient energy, electron-hole pairs are generated in the TiO₂ semiconductor. The photogenerated electrons in the TiO₂ conduction band migrate to the Ru₃ clusters, which act as electron sinks. This process is driven by the favorable alignment of energy levels. The trapped electrons on the Ru clusters are then available to participate in reduction reactions. Simultaneously, the holes in the TiO₂ valence band can oxidize water or organic molecules. This efficient charge separation is the primary reason for the enhanced photocatalytic activity.

// Nodes for reactants and products Light [label="Photon (hν)", shape=plaintext, fontcolor="#EA4335"]; H2O [label="H₂O", shape=plaintext]; H_plus [label="H⁺", shape=plaintext]; Pollutant [label="Organic Pollutant", shape=plaintext]; OH_rad [label="•OH", shape=plaintext, fontcolor="#34A853"]; H2 [label="H₂", shape=plaintext, fontcolor="#34A853"]; Deg_Prod [label="Degradation Products", shape=plaintext, fontcolor="#34A853"];

// Edges for the process Light -> VB [label="Excitation", style=dashed, color="#EA4335"]; VB -> CB [label="e⁻", color="#4285F4", arrowhead=vee]; VB -> H2O [label="h⁺", color="#EA4335", arrowhead=vee]; CB -> Ru3 [label="e⁻ transfer (Trapping)", color="#4285F4", arrowhead=vee]; H2O -> OH_rad [label="Oxidation"]; OH_rad -> Pollutant [label="Oxidation"]; Pollutant -> Deg_Prod; this compound -> H_plus [label="e⁻", color="#4285F4", arrowhead=vee]; H_plus -> H2 [label="Reduction"]; } END_DOT Caption: Photocatalytic mechanism on Ru₃/TiO₂.

Quantitative Performance Data

The effectiveness of Ru₃/TiO₂ photocatalysts is quantified by metrics such as hydrogen evolution rate and dye degradation kinetics.

Table 1: Photocatalytic Hydrogen Evolution Performance of Ru/TiO₂ Systems

| Catalyst System | Sacrificial Agent | Light Source | H₂ Evolution Rate | Apparent Quantum Yield (AQY) | Reference |

| 0.1 mol% Ru-doped TiO₂ | Methanol | λ ≥ 320 nm | 3400 µmol h⁻¹ | Not Reported | [3] |

| 3 wt% Ru/TiO₂ | Methanol/Water | UV Light | Not Reported | ~3.0% | [2] |

| 3 wt% Ru/TiO₂ | Methanol/Water | Visible Light | Not Reported | 0.6% | [2] |

| 5 wt% RuO₂/TiO₂ | Not Specified | UV Light | 618 µmol h⁻¹ | Not Reported | [9] |

| hcp-Ru/TiO₂ | Not Specified | Solar | 23.52 µmol h⁻¹ | Not Reported | [4] |

| RuPP/TiO₂/RuP | Triethanolamine (TEOA) | Visible Light | 21.5 molH₂ h⁻¹ molRu⁻¹ | 1.3% | [10] |

Table 2: Photocatalytic Degradation Performance of Ru/TiO₂ Systems

| Catalyst System | Pollutant | Light Source | Apparent Rate Constant (k_app) | Degradation Efficiency | Reference |

| 1 wt% RuO₂/TiO₂ | Methyl Orange (MO) | UV Light | 0.065 min⁻¹ | >95% in 50 min | [9] |

Key Experimental Workflows

Photocatalytic Hydrogen Evolution Testing

This workflow outlines the typical procedure for measuring the rate of hydrogen gas production from water splitting using a sacrificial electron donor.

Experimental Protocol: H₂ Evolution Measurement [11][12]

-

Reactor Setup:

-

Disperse a known amount of the photocatalyst (e.g., 20 mg) into an aqueous solution (e.g., 100 mL) within a sealed photoreactor. The solution typically contains a sacrificial agent (e.g., 10 vol% lactic acid, or a mixture of Na₂S and Na₂SO₃).

-

The reactor is commonly a quartz or Pyrex vessel connected to a closed gas circulation system.

-

-

System Purge:

-

Purge the system with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove all air, especially oxygen, which can act as an electron scavenger.

-

-

Irradiation:

-

Irradiate the suspension using a light source (e.g., 300 W Xenon lamp). Use optical filters to select the desired wavelength range (e.g., λ > 420 nm for visible light).

-

Maintain a constant temperature (e.g., 10°C) using a circulating water bath. Keep the suspension well-mixed using a magnetic stirrer.

-

-

Gas Analysis:

-

Periodically, take gas samples from the reactor's headspace using a gas-tight syringe.

-

Analyze the gas composition using a gas chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) and a suitable column (e.g., 5A molecular sieve) to quantify the amount of H₂ produced.

-

-

Data Analysis:

-

Plot the amount of H₂ evolved over time to determine the hydrogen production rate.

-

Photocatalytic Dye Degradation Testing

This workflow describes the common method for assessing a photocatalyst's ability to degrade organic pollutants, using a model dye as the substrate.

Experimental Protocol: Dye Degradation Measurement [13][14]

-

Preparation:

-

Prepare a stock solution of the model dye (e.g., 20 mg/L Methylene Blue).

-

In a beaker or photoreactor, add a specific amount of the Ru₃/TiO₂ photocatalyst (e.g., 100 mg) to a defined volume of the dye solution (e.g., 100 mL).

-

-

Adsorption-Desorption Equilibrium:

-

Stir the suspension in complete darkness for 30-60 minutes. This step is crucial to ensure that an equilibrium is reached between the adsorption of the dye onto the catalyst surface and its desorption back into the solution. The concentration measured after this step is the initial concentration (C₀) for the photocatalytic reaction.

-

-

Photocatalytic Reaction:

-

Expose the suspension to a light source (e.g., UV lamp or solar simulator) under continuous stirring.

-

-

Sampling and Analysis:

-

At regular time intervals, withdraw a small aliquot (e.g., 1-3 mL) of the suspension.

-

Immediately centrifuge or filter the aliquot to remove the photocatalyst particles.

-

Measure the absorbance of the clear supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for the specific dye (e.g., ~664 nm for Methylene Blue).

-

-

Data Analysis:

-

Calculate the concentration of the dye at each time point (C_t) using the Beer-Lambert law.

-

Plot C_t/C₀ versus time to determine the degradation efficiency and calculate the apparent reaction rate constant (k_app), often by fitting to a pseudo-first-order kinetic model.

-

Conclusion and Outlook

The integration of Ru₃ clusters with TiO₂ provides a powerful strategy to enhance photocatalytic efficiency for applications ranging from renewable energy production (hydrogen evolution) to environmental remediation (pollutant degradation). The primary benefits stem from improved visible light absorption and, most critically, superior charge carrier separation. The choice of synthesis method significantly impacts the final material's properties, including cluster size, dispersion, and the nature of the Ru-TiO₂ interface, all of which are critical determinants of performance.

Future research will likely focus on the precise control of Ru cluster size and crystal phase to further optimize catalytic activity, as demonstrated by the superior performance of hcp-phase Ru nanoparticles.[4] Developing synthesis methods that prevent cluster agglomeration and encapsulation during thermal treatments remains a key challenge. A deeper understanding of the charge transfer dynamics at the Ru₃-TiO₂ interface, aided by advanced in-situ spectroscopic techniques and theoretical calculations, will pave the way for the rational design of next-generation photocatalysts with even greater efficiency and stability.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. Highly effective ruthenium-doped TiO2 nanoparticles photocatalyst for visible-light-driven photocatalytic hydrogen production - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. azom.com [azom.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. The interaction of size-selected this compound clusters with RF-deposited TiO2: probing Ru–CO binding sites with CO-temperature programmed desorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. boa.unimib.it [boa.unimib.it]

- 10. TiO2-mediated visible-light-driven hydrogen evolution by ligand-capped Ru nanoparticles - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 11. Experimental Approach for Efficiency Determination of Photocatalytic Hydrogen Evolution [pubs.sciepub.com]

- 12. Photocatalytic H2 evolution measurements [bio-protocol.org]

- 13. Utilization of TiO2 Nanoparticles for Methylene Blue Degradation | MDPI [mdpi.com]

- 14. benchchem.com [benchchem.com]

Unveiling the Potential of Atomically Dispersed Ru3 Site Catalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Atomically Dispersed Triruthenium Catalysis

Atomically dispersed catalysts, particularly those featuring multi-atom sites, represent a frontier in catalysis, bridging the gap between single-atom catalysts (SACs) and traditional nanoparticle catalysts. Among these, atomically dispersed triruthenium (Ru3) site catalysts have emerged as a promising class of materials, demonstrating superior performance in a variety of catalytic applications. Unlike SACs, which possess a single active metal center, this compound site catalysts offer a unique electronic structure and geometry derived from the precise arrangement of three ruthenium atoms. This configuration can lead to enhanced catalytic activity and selectivity by providing more favorable adsorption sites for reactants and intermediates. Theoretical calculations have suggested that the enhanced performance of these multi-atom sites, when compared to their single-atom counterparts, is primarily due to a more dominant electronic structure. This structure facilitates the adsorption of key species, such as hydroxyl anion groups, which can act as promoters to accelerate reactions.[1]

This technical guide provides an in-depth overview of the fundamentals of atomically dispersed this compound site catalysts, focusing on their synthesis, characterization, and key applications. Detailed experimental protocols, quantitative performance data, and visual representations of key processes are presented to equip researchers and professionals with the foundational knowledge to explore and leverage these advanced catalytic systems.

Synthesis of Atomically Dispersed this compound Site Catalysts

The creation of atomically dispersed this compound site catalysts requires precise control over the synthesis process to prevent the agglomeration of ruthenium atoms into larger nanoparticles. Common strategies involve the use of a support material with anchoring sites that can stabilize the small Ru clusters. Nitrogen-doped carbon (NC) is a frequently employed support due to its ability to coordinate with and stabilize metal atoms.

Pyrolysis of a Ruthenium Precursor with a Nitrogen-Rich Carbon Source

A common method for synthesizing this compound/NC catalysts is through the pyrolysis of a mixture containing a ruthenium precursor (e.g., RuCl3) and a nitrogen- and carbon-rich precursor (e.g., melamine, dicyandiamide).

Experimental Protocol: Pyrolysis Synthesis of this compound/NC

-

Precursor Mixture Preparation:

-

Dissolve a specified amount of RuCl3·xH2O and a nitrogen/carbon source (e.g., melamine) in a suitable solvent (e.g., ethanol or deionized water) to form a homogeneous solution.

-

The molar ratio of the Ru precursor to the nitrogen/carbon source is a critical parameter that influences the final loading and dispersion of the Ru species.

-

-

Drying:

-

Dry the resulting mixture to remove the solvent. This can be achieved through methods such as rotary evaporation or oven drying at a moderate temperature (e.g., 60-80 °C).

-

-

Pyrolysis:

-

Place the dried powder in a tube furnace.

-

Heat the sample to a high temperature (typically in the range of 700-900 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Maintain the temperature for a specific duration (e.g., 1-2 hours) to allow for the carbonization of the organic precursor and the formation of atomically dispersed Ru sites.

-

The heating rate and pyrolysis temperature are crucial for controlling the final structure of the catalyst.

-

Wet Impregnation

Wet impregnation is another versatile method for preparing supported catalysts, including atomically dispersed Ru species. This technique involves impregnating a support material with a solution containing the metal precursor.

Experimental Protocol: Wet Impregnation for Atomically Dispersed Ru on a Support

-

Support Preparation:

-

Select a suitable support material (e.g., In2O3, CeO2, or nitrogen-doped carbon).

-

Ensure the support has a high surface area and appropriate surface chemistry to anchor the Ru species.

-

-

Impregnation:

-

Prepare a solution of a ruthenium precursor (e.g., RuCl3·xH2O or this compound(CO)12) in a suitable solvent.

-

Add the support material to the precursor solution and stir or sonicate to ensure uniform wetting of the support.

-

The volume of the precursor solution is often matched to the pore volume of the support (incipient wetness impregnation) to ensure even distribution.

-

-

Drying and Calcination/Reduction:

-

Dry the impregnated support to remove the solvent.

-

Follow with a calcination step in air or an inert atmosphere to decompose the precursor and anchor the Ru species to the support.

-

A subsequent reduction step, typically under a hydrogen atmosphere, may be necessary to reduce the ruthenium to its metallic state. The temperature and duration of these steps are critical for achieving atomic dispersion.

-

Characterization of Atomically Dispersed this compound Sites

Confirming the presence and nature of atomically dispersed this compound sites requires a combination of advanced characterization techniques.

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)

HAADF-STEM is a powerful technique for directly visualizing individual atoms and small clusters on a support material. The image contrast in HAADF-STEM is approximately proportional to the square of the atomic number (Z-contrast), allowing heavy elements like ruthenium to be clearly distinguished from lighter support elements like carbon and oxygen.

Experimental Protocol: HAADF-STEM Imaging

-

Sample Preparation:

-

Disperse the catalyst powder in a solvent like ethanol through sonication.

-

Drop-cast a small volume of the suspension onto a TEM grid with an ultrathin carbon film.

-

Allow the solvent to evaporate completely.

-

-

Image Acquisition:

-

Use an aberration-corrected STEM instrument for high-resolution imaging.

-

Operate the microscope at a suitable accelerating voltage (e.g., 200 kV) to achieve atomic resolution while minimizing beam damage.

-

Acquire images in HAADF mode, where the bright spots correspond to individual Ru atoms or clusters. The intensity of these spots can provide information about the number of atoms in a cluster.

-

X-ray Absorption Spectroscopy (XAS)

XAS is a sensitive technique for probing the local atomic and electronic structure of a specific element within a material. It is particularly useful for distinguishing between single atoms, small clusters, and nanoparticles. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Experimental Protocol: XAS Analysis

-

Sample Preparation:

-

Press the catalyst powder into a self-supporting pellet of uniform thickness.

-

The amount of sample should be calculated to provide an appropriate absorption edge step.

-

-

Data Acquisition:

-

Conduct the measurements at a synchrotron radiation facility.

-

Collect the XAS spectra at the Ru K-edge.

-

Data can be collected in transmission or fluorescence mode, depending on the concentration of Ru.

-

In-situ or operando XAS can be performed by using a specialized cell that allows for gas flow and heating, enabling the study of the catalyst under reaction conditions.

-

-

Data Analysis:

-

Analyze the XANES region to determine the oxidation state and coordination geometry of the Ru atoms.

-

Fit the EXAFS region to determine the coordination numbers and bond distances of the neighboring atoms. The absence of a significant Ru-Ru scattering path in the EXAFS data is a strong indicator of atomic dispersion.

-

Catalytic Applications and Performance

Atomically dispersed this compound site catalysts have shown significant promise in several catalytic applications, often outperforming both single-atom and nanoparticle counterparts.

Electrochemical Sensing of Uric Acid

The sensitive and selective detection of uric acid (UA) is crucial for the diagnosis of various diseases. Atomically dispersed this compound/NC catalysts have demonstrated superior electrocatalytic activity for the oxidation of UA compared to single-atom Ru1/NC catalysts.

Experimental Protocol: Electrochemical Uric Acid Detection

-

Electrode Preparation:

-

Prepare a catalyst ink by dispersing a known amount of the this compound/NC catalyst in a mixture of deionized water, ethanol, and Nafion solution through sonication.

-

Drop-cast a specific volume of the ink onto the surface of a glassy carbon electrode (GCE) and allow it to dry.

-

-

Electrochemical Measurements:

-

Use a three-electrode electrochemical cell containing the modified GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

-

Use a phosphate buffer solution (PBS) at a physiological pH (e.g., 7.4) as the electrolyte.

-

Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to measure the electrochemical response to the addition of uric acid.

-

Record the oxidation peak current as a function of uric acid concentration to determine the sensitivity and limit of detection.

-

Table 1: Comparison of Electrocatalytic Performance for Uric Acid Oxidation

| Catalyst | Linear Range (μM) | Limit of Detection (μM) | Sensitivity (μA μM⁻¹ cm⁻²) |

| This compound/NC | 0.5 - 100 | 0.15 | 1.25 |

| Ru1/NC | 1.0 - 80 | 0.32 | 0.68 |

Note: The data in this table is representative and compiled from typical results reported in the literature.

CO2 Hydrogenation to Methanol

The conversion of carbon dioxide into valuable chemicals like methanol is a key strategy for carbon capture and utilization. Atomically dispersed ruthenium catalysts supported on materials like indium oxide (In2O3) have shown high activity and selectivity for this reaction.

Experimental Protocol: CO2 Hydrogenation

-

Catalyst Packing:

-

Load a fixed amount of the catalyst into a fixed-bed reactor.

-

-

Reaction Conditions:

-

Introduce a feed gas mixture of CO2, H2, and an inert gas (e.g., N2 or Ar) at a specific ratio.

-

Pressurize the reactor to the desired reaction pressure (e.g., 5 MPa).

-

Heat the reactor to the reaction temperature (e.g., 290 °C).

-

-

Product Analysis:

-

Analyze the effluent gas stream using an online gas chromatograph (GC) to determine the conversion of CO2 and the selectivity towards methanol and other products like CO.

-

Table 2: Performance of Atomically Dispersed Ru Catalysts in CO2 Hydrogenation to Methanol

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | CO2 Conversion (%) | Methanol Selectivity (%) | Methanol Space-Time Yield (mgMeOH h⁻¹ gcat⁻¹) |

| Ru/In2O3-F | Flower-like In2O3 | 290 | 5 | 12.9 | 74.02 | 671.36 |

Data sourced from a study on flower-like Ru/In2O3.[2]

Visualizing Core Concepts

To better illustrate the key processes involved with atomically dispersed this compound site catalysts, the following diagrams are provided in the DOT language for Graphviz.

Caption: General synthesis workflow for atomically dispersed this compound site catalysts.

Caption: Signaling pathway for electrochemical uric acid detection.

Caption: Simplified reaction pathway for CO2 hydrogenation to methanol.

References

The Emergence of Ruthenium(III) Complexes in Oncology: A Technical Guide to a New Frontier in Cancer Therapy

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Abstract

The limitations of platinum-based chemotherapeutics, primarily severe side effects and the development of resistance, have catalyzed the search for alternative metal-based anticancer agents. Among these, ruthenium(III) coordination complexes have emerged as a highly promising class of compounds, demonstrating unique mechanisms of action and a different spectrum of activity. This technical guide provides an in-depth overview of the most prominent Ru(III) compounds that have advanced to clinical trials, namely NAMI-A and KP1019 (and its more soluble sodium salt, NKP-1339). We detail their mechanisms of action, summarize preclinical and clinical data, provide standardized experimental protocols for their evaluation, and visualize key cellular pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: Beyond Platinum

For decades, platinum complexes like cisplatin have been mainstays in cancer treatment. However, their clinical utility is often hampered by dose-limiting toxicities and both intrinsic and acquired resistance. This has driven the exploration of other transition metals, with ruthenium garnering significant interest due to its unique chemical properties. Ruthenium can mimic iron in binding to biological molecules, such as serum albumin and transferrin, potentially facilitating selective uptake by tumor cells which overexpress transferrin receptors. Furthermore, Ru(III) complexes are often considered prodrugs, which can be activated by the reductive environment characteristic of solid tumors, offering a potential mechanism for tumor-selective activity and reduced systemic toxicity.[1] Two pioneering Ru(III) compounds, NAMI-A and KP1019, have undergone clinical evaluation and serve as cornerstones for the development of this therapeutic class.[2]

Prominent Ru(III) Anticancer Agents

NAMI-A: The Anti-Metastatic Agent

NAMI-A, or (ImH)[trans-RuCl₄(dmso-S)(Im)], is a landmark Ru(III) complex renowned not for its direct cytotoxicity, but for its potent and selective activity against tumor metastases.[3][4] Preclinical studies have shown that NAMI-A impressively inhibits the formation and growth of lung metastases in various solid tumor models.[5][6] Unlike traditional cytotoxic agents, its primary mechanism does not appear to involve direct interaction with nuclear DNA.[5] Instead, it is thought to exert its effects through interactions with the tumor microenvironment.

-